molecular formula C21H38O4S2 B14609855 2,3-Bis(hexanoylsulfanyl)propyl hexanoate CAS No. 59051-18-2

2,3-Bis(hexanoylsulfanyl)propyl hexanoate

Cat. No.: B14609855
CAS No.: 59051-18-2
M. Wt: 418.7 g/mol
InChI Key: TXNKKFMOBUBMHR-UHFFFAOYSA-N
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Description

2,3-Bis(hexanoylsulfanyl)propyl hexanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a propyl group substituted with two hexanoylsulfanyl groups and an additional hexanoate ester group. Esters are known for their pleasant odors and are often used in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(hexanoylsulfanyl)propyl hexanoate typically involves the esterification of 2,3-dihydroxypropyl hexanoate with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(hexanoylsulfanyl)propyl hexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(hexanoylsulfanyl)propyl hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce hexanoylsulfanyl groups into molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities involving ester hydrolysis.

    Medicine: Explored for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Bis(hexanoylsulfanyl)propyl hexanoate involves the hydrolysis of the ester bond by esterases, releasing the active hexanoylsulfanyl groups. These groups can interact with various molecular targets, including enzymes and receptors, modulating their activities. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(hexanoylsulfanyl)propyl butanoate
  • 2,3-Bis(hexanoylsulfanyl)propyl pentanoate
  • 2,3-Bis(hexanoylsulfanyl)propyl heptanoate

Uniqueness

2,3-Bis(hexanoylsulfanyl)propyl hexanoate is unique due to its specific combination of hexanoylsulfanyl and hexanoate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

59051-18-2

Molecular Formula

C21H38O4S2

Molecular Weight

418.7 g/mol

IUPAC Name

2,3-bis(hexanoylsulfanyl)propyl hexanoate

InChI

InChI=1S/C21H38O4S2/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3

InChI Key

TXNKKFMOBUBMHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC(CSC(=O)CCCCC)SC(=O)CCCCC

Origin of Product

United States

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